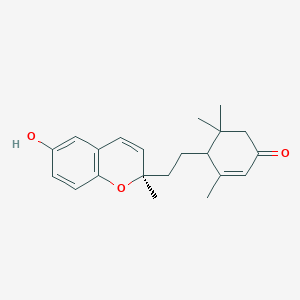

Cyclorenierin B

Description

Cyclorenierin B (158) is a stereoisomeric octahydrocoumarin derivative isolated from the Indo-Pacific sponge Haliclona sp. . Its structure features a cyclohexanone ring system, which shares biosynthetic similarities with walsurol, a compound derived from farnesic acid hydroxy ketone via acid-catalyzed cyclization . These compounds are often products of oxidative modifications and methyl shifts in their biosynthetic pathways, contributing to structural diversity within marine sponges .

Properties

Molecular Formula |

C21H26O3 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

4-[2-[(2R)-6-hydroxy-2-methylchromen-2-yl]ethyl]-3,5,5-trimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C21H26O3/c1-14-11-17(23)13-20(2,3)18(14)8-10-21(4)9-7-15-12-16(22)5-6-19(15)24-21/h5-7,9,11-12,18,22H,8,10,13H2,1-4H3/t18?,21-/m0/s1 |

InChI Key |

DADPEJANNMTFEG-ZYZRXSCRSA-N |

Isomeric SMILES |

CC1=CC(=O)CC(C1CC[C@@]2(C=CC3=C(O2)C=CC(=C3)O)C)(C)C |

Canonical SMILES |

CC1=CC(=O)CC(C1CCC2(C=CC3=C(O2)C=CC(=C3)O)C)(C)C |

Synonyms |

cyclorenierin A cyclorenierin B |

Origin of Product |

United States |

Comparison with Similar Compounds

Panicein B2 (159)

Source : Isolated from Haliclona panacea, Reniera fulva, and Reniera mucosa sponges.

Structural Features :

- Contains a coumarin core with an aromatic side chain.

- Proposed to originate from cyclorenierin A/B through a 1,2-methyl migration followed by oxidation .

Key Differences : - Unlike cyclorenierin B’s saturated cyclohexanone ring, Panicein B2 incorporates an aromatic substituent, enhancing its planar rigidity.

- The side chain in Panicein B2 is structurally distinct, suggesting divergent enzymatic modifications during biosynthesis.

Likonides A (166) and B (167)

Source : Derived from Haytella sp. sponges.

Structural Features :

- Characterized by an ansa-coumarin macrocycle, where the coumarin core is bridged by a long alkyl chain.

Biosynthetic Pathway : Likonides may arise from farnesic acid hydroxy ketone precursors via O-alkylation or terminal double-bond activation, differing from this compound’s cyclization mechanism .

Key Differences : - The macrocyclic architecture of likonides contrasts with this compound’s monocyclic system.

Capillobenzopyranol (172)

Source : Isolated from the soft coral Sinularia capillosa.

Structural Features :

- Combines a benzopyran moiety with a hydroxylated side chain. Key Differences:

- The benzopyran core replaces this compound’s coumarin system, altering electronic properties and interaction with biological targets.

Puupehenone Derivatives

Source: Found in Dactylospongia sp. sponges. Structural Relationship: Puupehenone is hypothesized to form via oxidation of puupehenol, a precursor with a similar polycyclic framework to this compound . Key Differences:

- Puupehenone derivatives often feature additional oxygenated functional groups (e.g., quinone moieties), enhancing redox activity compared to this compound’s ketone-dominated structure.

Structural and Functional Comparison Table

Q & A

Q. What are the validated analytical methods for identifying and characterizing Cyclorenierin B in complex biological matrices?

Methodological Answer: this compound identification requires high-resolution mass spectrometry (HRMS) coupled with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. For biological matrices, liquid chromatography (LC) with tandem MS (LC-MS/MS) is recommended due to its sensitivity in detecting low-abundance compounds. Validation should follow guidelines for precision, accuracy, and limit of detection, as outlined in protocols for reproducible experimental design . Cross-referencing spectral data with existing databases (e.g., PubChem, Reaxys) ensures consistency, while purity assessments via HPLC-UV/Vis can resolve ambiguities in compound identity .

Q. How can researchers design experiments to optimize the synthesis of this compound while minimizing byproducts?

Methodological Answer: Synthetic optimization involves iterative design of reaction conditions (e.g., temperature, catalysts, solvent systems) using factorial experiments or response surface methodology (RSM). Advanced chromatographic techniques (e.g., preparative HPLC) isolate this compound from byproducts, with kinetic studies to identify rate-limiting steps. Detailed experimental protocols must be documented in supplementary materials to enable reproducibility, as emphasized in guidelines for transparent reporting . For novel synthetic routes, X-ray crystallography or 2D-NMR should verify structural fidelity .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer: Use cell-based assays (e.g., cytotoxicity via MTT assay, enzyme inhibition via fluorometric/colorimetric kits) with appropriate positive and negative controls. Dose-response curves and IC₅₀ calculations are critical for quantifying potency. Ensure assays align with the biological context of this compound’s hypothesized targets (e.g., kinase inhibition, apoptosis pathways). Replicate experiments in triplicate and apply statistical tests (e.g., ANOVA with post-hoc analysis) to confirm significance, adhering to ethical standards for cell line use .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be systematically resolved?

Methodological Answer: Conduct a systematic review following Cochrane guidelines to aggregate and appraise existing evidence . Use PRISMA frameworks to screen studies for bias, while meta-analysis quantifies effect sizes across models. Conflicting results may arise from variations in assay conditions (e.g., cell type, concentration ranges). Resolve discrepancies by replicating key experiments under standardized protocols and employing orthogonal methods (e.g., CRISPR knockouts to validate target engagement) .

Q. What strategies validate this compound’s target specificity in vivo while accounting for off-target effects?

Methodological Answer: Employ chemoproteomic approaches (e.g., activity-based protein profiling) to map this compound’s interactions in vivo. Use transgenic animal models or RNAi knockdowns to confirm phenotypic consistency with hypothesized mechanisms. Pharmacokinetic studies (e.g., plasma concentration-time curves) combined with toxicity screens (e.g., liver enzyme assays) identify off-target effects. Ethical approval for animal studies must detail participant selection criteria and statistical power calculations .

Q. How can computational modeling improve the prediction of this compound’s pharmacokinetic and pharmacodynamic properties?

Methodological Answer: Molecular dynamics simulations and quantitative structure-activity relationship (QSAR) models predict absorption, distribution, metabolism, and excretion (ADME) parameters. Dock this compound against target proteins using Schrödinger Suite or AutoDock Vina to refine binding affinity estimates. Validate predictions with in vitro permeability assays (e.g., Caco-2 monolayers) and microsomal stability tests. Open-source tools like KNIME or MOE enhance reproducibility, as recommended in computational guidelines .

Methodological Frameworks for this compound Research

What frameworks ensure rigorous formulation of research questions for this compound studies?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability . For mechanistic studies, use PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. Example: “In murine cancer models (Population), does this compound (Intervention) compared to paclitaxel (Comparison) reduce tumor volume by 50% (Outcome)?” Literature reviews must identify gaps (e.g., unstudied signaling pathways) to justify novelty .

Q. How should researchers address reproducibility challenges in this compound experiments?

Methodological Answer: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Publish raw spectra, chromatograms, and code in repositories like Zenodo or GitHub. For synthesis, report batch-to-batch variability and use certified reference materials. Collaborative platforms (e.g., LabArchives) enhance transparency, aligning with journal requirements for supplementary data .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

Methodological Answer: Non-linear regression models (e.g., log-dose vs. response) calculate EC₅₀/IC₅₀ values. For multi-parametric data (e.g., omics studies), apply false discovery rate (FDR) corrections to mitigate Type I errors. Use R/Bioconductor packages (e.g., drc for dose-response curves) or GraphPad Prism for visualization. Report confidence intervals and effect sizes to contextualize clinical relevance .

Q. How can researchers ethically integrate human-derived data into this compound studies?

Methodological Answer: For clinical samples, obtain informed consent and IRB approval, specifying data anonymization protocols. Use validated questionnaires (e.g., WHO toxicity grading) to collect adverse event data, ensuring clarity and avoiding ambiguity per social research guidelines . Deposit de-identified data in controlled-access repositories (e.g., dbGaP) to comply with ethical standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.